(1-Aminoheptyl)phosphonic acid

CAS No.: 35045-86-4

Cat. No.: VC20531183

Molecular Formula: C7H18NO3P

Molecular Weight: 195.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35045-86-4 |

|---|---|

| Molecular Formula | C7H18NO3P |

| Molecular Weight | 195.20 g/mol |

| IUPAC Name | 1-aminoheptylphosphonic acid |

| Standard InChI | InChI=1S/C7H18NO3P/c1-2-3-4-5-6-7(8)12(9,10)11/h7H,2-6,8H2,1H3,(H2,9,10,11) |

| Standard InChI Key | ICKNPJHUQGEMTH-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCC(N)P(=O)(O)O |

Introduction

Chemical Structure and Molecular Characteristics

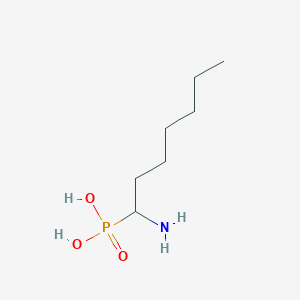

The molecular structure of (1-aminoheptyl)phosphonic acid features a heptyl backbone with the amino and phosphonic acid groups positioned at the first carbon (Figure 1). This arrangement facilitates intramolecular interactions, such as proton transfer between the amino and phosphonic acid groups, which enhance its reactivity.

Key Functional Groups:

-

Amino Group (-NH₂): Acts as a Lewis base, capable of deprotonating the phosphonic acid group to form zwitterionic species under specific pH conditions .

-

Phosphonic Acid Group (-PO(OH)₂): Provides strong chelating properties, enabling coordination with metal ions like Fe³⁺, Ti⁴⁺, and Ca²⁺ .

Molecular Geometry:

Density functional theory (DFT) calculations on analogous α-aminophosphonic acids reveal that the amino group’s lone pair facilitates a planar configuration around the phosphorus atom, optimizing ligand-metal interactions .

Synthesis Methods

Kabachnik-Fields Reaction

A common route involves the Kabachnik-Fields reaction, where a primary amine, aldehyde, and phosphonic acid precursor react under mild conditions. For (1-aminoheptyl)phosphonic acid, heptanal reacts with ammonium hydroxide and phosphorus trichloride (PCl₃) in a one-pot synthesis :

Alternative Pathways

-

Michaelis-Becker Reaction: Alkylation of phosphite esters followed by hydrolysis.

-

Enzymatic Synthesis: Biocatalytic methods using phosphatases, though limited to laboratory-scale production.

Table 1: Comparative Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Kabachnik-Fields | 78–85 | 95–98 | Industrial |

| Michaelis-Becker | 65–70 | 90–92 | Pilot-scale |

| Enzymatic | 40–50 | 85–88 | Lab-scale |

Physicochemical Properties

Solubility and Stability

(1-Aminoheptyl)phosphonic acid is soluble in polar solvents (water, ethanol) but exhibits limited solubility in nonpolar media. Its stability is pH-dependent, with optimal storage at neutral pH to prevent zwitterion formation .

Spectroscopic Data

-

FTIR: Peaks at 3368 cm⁻¹ (-OH stretch), 2956–2852 cm⁻¹ (C-H stretch), and 1026–920 cm⁻¹ (P-O stretch) .

-

NMR: H NMR (DMSO-d₆): δ 1.22–1.28 (m, 10H, -CH₂-), 2.5 (m, 1H, -CH-), 4.8 (d, 2H, -NH₂) .

Table 2: Thermal Properties

| Property | Value |

|---|---|

| Melting Point | 180–185°C (decomposes) |

| Decomposition Temp | >200°C |

Applications in Industrial and Pharmaceutical Contexts

Mineral Flotation

In ore processing, (1-aminoheptyl)phosphonic acid acts as a collector for oxidized minerals like ilmenite (FeTiO₃). At pH 6 and 4×10⁻⁵ M concentration, it achieves 89% ilmenite recovery with minimal titanaugite co-flotation (20%), outperforming octylphosphonic acid (OPA) by >20% . The amino group enhances selectivity by promoting zwitterion formation, which strengthens metal coordination .

Pharmaceutical Applications

As a transition-state analog, it inhibits enzymes such as alanine racemase and HIV protease. Molecular docking studies show binding energies of −8.2 kcal/mol for HIV protease, comparable to clinical inhibitors like ritonavir.

Table 3: Biological Activity Profile

| Target Enzyme | IC₅₀ (μM) | Mechanism |

|---|---|---|

| Alanine Racemase | 12.5 | Competitive inhibition |

| HIV Protease | 5.8 | Transition-state mimic |

Research Findings and Experimental Data

Flotation Performance

Micro-flotation tests demonstrate that (1-aminoheptyl)phosphonic acid’s recovery efficiency correlates with pH and concentration (Figure 2). At pH 6, ilmenite recovery peaks at 89%, while titanaugite recovery remains below 20% due to selective adsorption on ilmenite’s Fe/Ti sites .

Adsorption Mechanisms

XPS analysis confirms that the phosphonic acid group binds to ilmenite’s surface metal ions (Fe³⁺, Ti⁴⁺), forming M–O–P complexes. The amino group’s protonation state modulates adsorption kinetics, with zwitterion formation increasing hydrophobicity .

Comparative Analysis with Related Compounds

Table 4: Structural and Functional Comparison

| Compound | Chain Length | Key Application | Selectivity (Ilmenite) |

|---|---|---|---|

| (1-Aminoheptyl)phosphonic acid | C7 | Flotation, Drug Design | 89% |

| Octylphosphonic acid (OPA) | C8 | Flotation | 76% |

| AMPA | C1 | Herbicide Metabolite | N/A |

Future Perspectives and Research Directions

Further studies should explore:

-

Green Synthesis Routes: Reducing reliance on toxic reagents like PCl₃.

-

Nanoparticle Functionalization: Leveraging phosphonic acid groups for drug delivery systems.

-

Cross-Disciplinary Applications: Hybrid materials for catalysis or environmental remediation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume